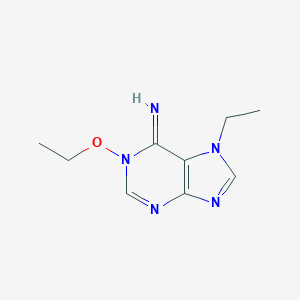

1-Ethoxy-7-ethylpurin-6-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

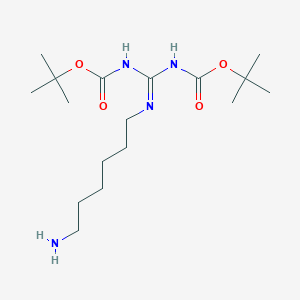

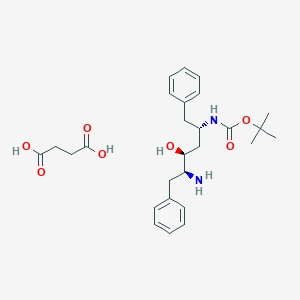

“1-Ethoxy-7-ethylpurin-6-imine” is a chemical compound with the molecular formula C9H13N5O. It falls under the category of imines, which are compounds that contain a carbon-nitrogen double bond .

Synthesis Analysis

The synthesis of imines like “this compound” typically involves the reaction of aldehydes or ketones with primary or secondary amines . This reaction forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, and water is eliminated in the process .

Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Physical And Chemical Properties Analysis

Imines, including “this compound”, have several physical and chemical properties. They can be prepared through the reaction of an aldehyde or ketone with an amine . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

Future Directions

The field of imine research is quite active. For instance, biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This suggests that there may be future developments in the synthesis and application of imines, including “1-Ethoxy-7-ethylpurin-6-imine”.

properties

IUPAC Name |

1-ethoxy-7-ethylpurin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-13-5-11-9-7(13)8(10)14(6-12-9)15-4-2/h5-6,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZKLFKXQDRMII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=N)N(C=N2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B61157.png)

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)